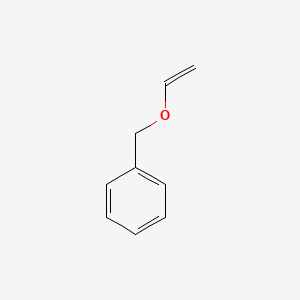

Benzyl vinyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDCYKCDXXPQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25610-98-4 | |

| Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |

| Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90455666 | |

| Record name | Benzylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-04-6 | |

| Record name | Vinyl benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(ethenyloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl vinyl ether chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of benzyl (B1604629) vinyl ether. The information is intended for researchers, scientists, and professionals in drug development who utilize vinyl ethers in their work.

Chemical Structure and Identification

Benzyl vinyl ether, systematically named ((vinyloxy)methyl)benzene, is an organic compound consisting of a benzyl group attached to a vinyl ether moiety.

| Identifier | Value |

| IUPAC Name | ((vinyloxy)methyl)benzene |

| CAS Number | 935-04-6 |

| Molecular Formula | C₉H₁₀O |

| SMILES | C=COCC1=CC=CC=C1 |

| InChI | 1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

| InChIKey | AZDCYKCDXXPQIK-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 134.18 g/mol | [1] |

| Boiling Point | 183-184 °C | [1] |

| Density | 0.9710 g/cm³ | [1] |

| Flash Point | 68 °C | [1] |

| Physical Form | Liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the vinyl and benzyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39-7.29 | m | - | 5H (Aromatic) |

| 6.57 | dd | 14.3, 6.8 | 1H (=CH) |

| 4.76 | s | - | 2H (-CH₂-) |

| 4.30 | dd | 14.3, 2.0 | 1H (=CH₂) |

| 4.08 | dd | 6.8, 2.0 | 1H (=CH₂) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | =CH-O |

| 137.4 | Quaternary Aromatic C |

| 128.5 | Aromatic CH |

| 127.9 | Aromatic CH |

| 127.7 | Aromatic CH |

| 86.8 | =CH₂ |

| 71.8 | -CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | =C-H stretch (aromatic and vinyl) |

| 3000-2850 | C-H stretch (alkane) |

| 1640-1610 | C=C stretch (vinyl) |

| 1600-1450 | C=C stretch (aromatic) |

| 1200-1000 | C-O stretch (ether) |

Experimental Protocols

Synthesis of this compound from Benzyl Alcohol and Vinyl Acetate (B1210297)

This method involves the iridium-catalyzed reaction of benzyl alcohol with vinyl acetate.[1]

Materials:

-

Benzyl alcohol (5.18 mL, 50.0 mmol)

-

Vinyl acetate (9.22 mL, 100 mmol)

-

[Ir(cod)Cl]₂ (336 mg, 0.500 mmol, 1 mol %)

-

Na₂CO₃ (3.18 g, 30.0 mmol)

-

Toluene (B28343) (50 mL)

-

Celite

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

To a suspension of [Ir(cod)Cl]₂ and Na₂CO₃ in toluene, add benzyl alcohol and vinyl acetate.[1]

-

Stir the mixture at 100°C for 2 hours.[1]

-

Cool the reaction mixture to room temperature and filter through Celite.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the residue by flash chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (98:2) as the eluent to yield this compound as a yellow oil (yield: 77%).[1]

Synthesis of this compound from Benzyl Alcohol and Acetylene (B1199291)

This industrial method involves the reaction of benzyl alcohol with acetylene gas under pressure in the presence of a basic catalyst.[3]

Materials:

-

Benzyl alcohol

-

Acetylene gas

-

Catalyst (e.g., potassium hydroxide, sodium methoxide)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Charge a low-pressure reactor with benzyl alcohol and the catalyst.[3]

-

Purge the reactor with an inert gas.

-

Heat the mixture to 120-180°C with stirring (30-300 r/min).[3]

-

Introduce acetylene gas into the reactor, maintaining a pressure of 0.1-2.0 MPa.[3]

-

Continue the reaction for 2-120 hours.[3]

-

Upon completion, the reaction mixture contains this compound, which can be purified by distillation. The reported yield is 51-85% with a purity of 98.0-99.9%.[3]

Reactivity and Mechanisms

This compound is a versatile monomer and intermediate in organic synthesis. Its reactivity is dominated by the electron-rich vinyl group and the benzyl moiety. It is known to undergo polymerization through cationic and radical pathways.

Cationic Polymerization

The living cationic polymerization of this compound can be achieved using an initiating system such as CH₃CH(OiBu)OCOCH₃/EtAlCl₂ in the presence of a base. These polymerizations, when conducted in non-polar solvents like toluene at temperatures below 0°C, can produce polymers with a narrow molecular weight distribution.[1]

Radical Copolymerization and Umpolung Isomerization

A noteworthy reaction is the radical copolymerization of this compound (BnVE) with an electron-deficient acrylate, such as pentafluorophenylacrylate (PFA). This reaction proceeds through a peculiar "umpolung isomerization" mechanism.

In this process, the growing radical from a PFA unit undergoes a backward isomerization to the penultimate BnVE unit, which results in the formation of a benzyl radical. This isomerization leads to a change in the character of the growing radical from electrophilic to nucleophilic. The newly formed nucleophilic benzyl radical then preferentially reacts with the electrophilic PFA monomer. This results in a copolymer with a specific AAB periodic sequence, where A is PFA and B is BnVE.

This controlled polymerization allows for the introduction of benzyl ether structures into the polymer backbone, which can be cleaved under acidic conditions, leading to degradable polymers.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound from benzyl alcohol and vinyl acetate is outlined below.

References

An In-depth Technical Guide to the Synthesis of Benzyl Vinyl Ether from Benzyl Alcohol and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) vinyl ether from benzyl alcohol and acetylene (B1199291). It covers two primary methodologies: the classical approach using acetylene gas under pressure and a modern, safer alternative employing calcium carbide as an in-situ source of acetylene. This document is intended for an audience with a strong background in organic chemistry and laboratory practices.

Introduction

Benzyl vinyl ether is a valuable chemical intermediate in organic synthesis, finding applications in the production of polymers, resins, and as a protecting group in the synthesis of complex molecules. Its synthesis typically involves the vinylation of benzyl alcohol, a reaction that has been approached through various methods over the years. This guide will focus on the direct reaction with acetylene, detailing the reaction mechanisms, experimental protocols, and key process parameters.

Reaction Mechanism

The synthesis of this compound from benzyl alcohol and acetylene proceeds via a base-catalyzed nucleophilic addition. The general mechanism is as follows:

-

Deprotonation: A strong base, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates the benzyl alcohol to form a benzyl alkoxide. This increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The resulting benzyl alkoxide acts as a nucleophile and attacks one of the sp-hybridized carbon atoms of the acetylene molecule.

-

Protonation: The resulting vinyl anion is then protonated by a proton source, which can be the solvent or another molecule of benzyl alcohol, to yield the final product, this compound, and regenerate the catalyst.

Caption: Base-catalyzed nucleophilic addition of benzyl alcohol to acetylene.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first utilizes acetylene gas directly, while the second employs calcium carbide as a safer alternative for generating acetylene in situ.

Method 1: Vinylation using Acetylene Gas

This method is based on a patented industrial process and requires a pressure reactor.[1]

Experimental Protocol:

-

Reactor Setup: A low-pressure heating reaction kettle equipped with a stirrer, gas inlet, and temperature and pressure controls is required.

-

Charging the Reactor: The reactor is charged with benzyl alcohol and a catalyst. The catalyst can be sodium hydroxide, potassium hydroxide, or their respective alkoxides (methoxide, ethoxide, tert-butoxide), or benzylates.[1] The weight ratio of catalyst to benzyl alcohol is typically between 1:10 and 1:1000.[1]

-

Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.

-

Heating: The mixture is heated to a temperature between 120°C and 180°C with constant stirring (30-300 r/min).[1]

-

Acetylene Introduction: Acetylene gas is introduced into the reactor, and the pressure is maintained between 0.1 and 2.0 MPa.[1]

-

Reaction: The reaction is allowed to proceed for 2 to 120 hours.[1]

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The reaction mixture, containing the crude this compound, is then subjected to reduced pressure distillation (0.0001-0.05 MPa) at 70-150°C to separate the product from unreacted starting materials and catalyst residues.[1] A polymerization inhibitor (e.g., sodium carbonate, potassium carbonate) can be added during the final vacuum rectification.[1]

Caption: Experimental workflow for this compound synthesis using acetylene gas.

Method 2: Vinylation using Calcium Carbide (Safer Alternative)

This method provides a more convenient and safer laboratory-scale synthesis by avoiding the handling of high-pressure acetylene gas.[2][3] Calcium carbide reacts with water to generate acetylene in situ. The reaction is performed under superbasic conditions using potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO).[2][3]

Experimental Protocol:

-

Preparation of the Superbasic Medium: In a reaction tube equipped with a screw cap and a magnetic stir bar, a mixture of benzyl alcohol, potassium hydroxide (KOH), and water is prepared in dimethyl sulfoxide (DMSO).[4] The mixture is stirred at room temperature for approximately 30 minutes.[4]

-

Addition of Calcium Carbide: Crushed calcium carbide is added to the reaction mixture.[4]

-

Reaction: The tube is sealed, and the mixture is heated to 120°C with vigorous stirring for 15 hours.[4]

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of silica (B1680970) gel and washed with a mixture of hexane (B92381) and ethyl acetate.[4] The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on Florisil® with pentane (B18724) to afford the pure this compound.[4] A yield of 91% has been reported for this specific protocol.[4]

Caption: Experimental workflow for this compound synthesis using calcium carbide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on the available literature.

Table 1: Reaction Conditions for Vinylation with Acetylene Gas [1]

| Parameter | Value/Range |

| Catalyst | NaOH, KOH, NaOMe, KOMe, NaOEt, KOEt, NaOᵗBu, KOᵗBu, Benzylates |

| Catalyst:Benzyl Alcohol Ratio (w/w) | 1:10 to 1:1000 |

| Temperature (°C) | 120 - 180 |

| Pressure (MPa) | 0.1 - 2.0 |

| Reaction Time (h) | 2 - 120 |

| Stirring Speed (r/min) | 30 - 300 |

| Yield (%) | 51 - 85 |

| Purity (%) | 98.0 - 99.9 |

Table 2: Reaction Conditions for Vinylation with Calcium Carbide [4]

| Parameter | Reagent/Condition | Amount/Value |

| Reactant | Benzyl Alcohol | 1.5 mmol |

| Acetylene Source | Calcium Carbide | 4.1 mmol |

| Base | Potassium Hydroxide (KOH) | 1.0 mmol |

| Solvent | Dimethyl Sulfoxide (DMSO) | 2 mL |

| Additive | Water | 5.9 mmol |

| Temperature (°C) | 120 | |

| Reaction Time (h) | 15 | |

| Yield (%) | 91 |

Purification

The primary method for purifying this compound is distillation.[1][5] Due to its relatively high boiling point, reduced pressure (vacuum) distillation is often employed to prevent decomposition at elevated temperatures.

General Distillation Procedure:

-

The crude reaction mixture is transferred to a distillation flask.

-

A vacuum distillation apparatus is assembled. It is crucial to ensure all glass joints are properly sealed to maintain a stable vacuum.

-

The pressure is gradually reduced to the desired level (e.g., 0.0001-0.05 MPa).[1]

-

The distillation flask is heated gently in a heating mantle or oil bath.

-

The fraction corresponding to the boiling point of this compound at the given pressure is collected.

-

The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound from benzyl alcohol and acetylene can be achieved through two main routes. The traditional method using acetylene gas under pressure is suitable for industrial-scale production but requires specialized equipment. The more recent development of using calcium carbide as an in-situ acetylene source offers a safer, more convenient, and high-yielding alternative for laboratory-scale synthesis. The choice of method will depend on the scale of the reaction and the available equipment. Both methods rely on a base-catalyzed nucleophilic addition mechanism. Proper purification by distillation is essential to obtain high-purity this compound for subsequent applications in research and drug development.

References

- 1. CN111153773A - Preparation method of this compound and monomer copolymer thereof - Google Patents [patents.google.com]

- 2. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Synthesis International: Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) [organicsynthesisinternational.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. longdom.org [longdom.org]

Physical and chemical properties of Benzyl vinyl ether

An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl (B1604629) Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl vinyl ether (BVE), with the CAS number 935-04-6, is a significant organic compound that serves as a versatile intermediate in fine chemical synthesis and a monomer in polymer chemistry.[1] Its unique structure, combining a benzyl group and a vinyl ether moiety, provides a platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, detailed experimental protocols for its synthesis and key reactions, and safety information relevant to a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Data Presentation: Core Properties

All quantitative data regarding the physical and chemical properties of this compound are presented in Table 1 for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(vinyloxy)methyl]benzene | [2] |

| Synonyms | ((Ethenyloxy)methyl)benzene, Vinyloxymethylbenzene | [3][4] |

| CAS Number | 935-04-6 | [1][2][5] |

| Molecular Formula | C₉H₁₀O | [2][3][5] |

| Molecular Weight | 134.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 183-184 °C | [1] |

| Density | 0.9710 g/cm³ | [1] |

| Flash Point | 68 °C | [1] |

| Solubility | Practically insoluble in water; miscible with ethanol, ether, chloroform, acetone. | [6] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store at 2-8°C under an inert gas (e.g., Argon or Nitrogen). | [1] |

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound. The expected shifts and absorption bands are detailed in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Band | Reference(s) |

| ¹H NMR | Aromatic (C₆H₅) | δ 7.39-7.29 (m, 5H) | [1] |

| Vinylic (=CH-O) | δ 6.57 (dd, 1H) | [1] | |

| Benzylic (-O-CH₂-Ph) | δ 4.76 (s, 2H) | [1] | |

| Vinylic (=CH₂) | δ 4.30 (dd, 1H), δ 4.08 (dd, 1H) | [1] | |

| ¹³C NMR | Aromatic | ~127-138 ppm | [7] |

| Vinylic (=CH-O) | ~152 ppm | ||

| Vinylic (=CH₂) | ~86 ppm | ||

| Benzylic (-O-CH₂-Ph) | ~70 ppm | [8] | |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ | [9] |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | [9] | |

| Vinylic C=C Stretch | 1640-1680 cm⁻¹ | [9] | |

| C-O Ether Stretch | 1080-1300 cm⁻¹ | [9] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond and the benzyl ether linkage.

Synthesis

This compound can be synthesized through several methods, including the reaction between vinyl acetate (B1210297) and benzyl alcohol, or the reaction of benzyl alcohol with acetylene (B1199291).[1][10] A common laboratory-scale synthesis involves the vinylation of benzyl alcohol.

Polymerization

BVE is extensively used as a monomer in cationic polymerization to produce poly(this compound) (PBVE).[1] This polymerization can be controlled to create living polymers with narrow molecular weight distributions.[1] It also participates in copolymerization with various other monomers.

Hydrolysis

In the presence of acid, the vinyl ether group is readily hydrolyzed. This reaction cleaves the vinyl group to yield an aldehyde and the corresponding alcohol.

Applications in Organic Synthesis

This compound serves as a key intermediate for producing more complex organic molecules, such as specific aldehydes and ketones.[1] The vinyl ether moiety is a useful building block for constructing heterocyclic compounds and can be used as a safe alternative to acetylene gas in certain reactions.[11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound via Transetherification

This protocol describes the synthesis from benzyl alcohol and vinyl acetate.[1]

Reagents and Materials:

-

Benzyl alcohol

-

Vinyl acetate

-

[Ir(cod)Cl]₂ (catalyst)

-

Na₂CO₃ (base)

-

Toluene (solvent)

-

Celite for filtration

-

Silica (B1680970) gel for chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a suspension of [Ir(cod)Cl]₂ (1 mol %) and Na₂CO₃ (0.6 equiv) in toluene, add benzyl alcohol (1.0 equiv) and vinyl acetate (2.0 equiv).[1]

-

Stir the mixture vigorously at 100°C for 2 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove solids.[1]

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.[1]

-

Purify the resulting residue by flash chromatography on silica gel (eluent: petroleum ether/EtOAc, 98:2) to yield this compound as a yellow oil.[1]

Cationic Polymerization of this compound

This protocol outlines a general procedure for the living cationic polymerization of BVE.

Reagents and Materials:

-

This compound (monomer), purified

-

Initiating system (e.g., CH₃CH(OiBu)OCOCH₃ / EtAlCl₂)

-

Added base (e.g., ethyl acetate)

-

Anhydrous non-polar solvent (e.g., toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

Under an inert atmosphere, dissolve the monomer and the added base (ethyl acetate) in the anhydrous solvent in a dry reaction flask.

-

Cool the solution to the desired temperature (e.g., below 0°C).[1]

-

Initiate the polymerization by adding the pre-chilled initiating system (e.g., EtAlCl₂ followed by the initiator).

-

Allow the reaction to proceed, monitoring monomer conversion by techniques such as ¹H NMR or GC.

-

Quench the polymerization by adding a terminator, such as pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash, and dry under vacuum.

Mandatory Visualizations

Diagrams illustrating key processes are provided below using the DOT language.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Hydrolysis Pathway

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Cationic Polymerization Workflow

Caption: General workflow for cationic polymerization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

References

- 1. This compound | 935-04-6 [chemicalbook.com]

- 2. This compound 97% | CAS: 935-04-6 | AChemBlock [achemblock.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ((Ethenyloxy)methyl)benzene | C9H10O | CID 11116115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. haihangchem.com [haihangchem.com]

- 6. Benzyl Ether [drugfuture.com]

- 7. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]

- 8. BENZYL ETHYL ETHER(539-30-0) 13C NMR [m.chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. CN111153773A - Preparation method of this compound and monomer copolymer thereof - Google Patents [patents.google.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Benzyl (B1604629) Vinyl Ether

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with benzyl vinyl ether. It covers thermal decomposition, acid-catalyzed hydrolysis, cationic polymerization, and cycloaddition reactions. The content is structured to provide drug development professionals, researchers, and scientists with detailed experimental protocols, comparative kinetic data, and visualized mechanistic pathways.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of ethers, including vinyl ethers, is a critical area of study in combustion chemistry and synthetic organic chemistry. These reactions are typically unimolecular and proceed through either concerted pathways or radical mechanisms at high temperatures.

Reaction Mechanism

While specific experimental studies on the gas-phase pyrolysis of this compound are not extensively detailed in the literature, the decomposition of analogous vinyl ethers, such as n-butyl vinyl ether and vinyl isopropyl ether, suggests that the primary mechanism is a concerted, intramolecular rearrangement.[1][2] This reaction proceeds through a six-membered cyclic transition state, often referred to as a retro-ene reaction, yielding an aldehyde and an alkene.

For this compound, this pathway would involve the transfer of a benzylic hydrogen to the terminal vinyl carbon, leading to the formation of benzaldehyde (B42025) and ethylene.

An alternative, higher-energy pathway involves homolytic bond fission. For ethers like benzyl methyl ether, decomposition occurs exclusively via bond fission to produce radicals (e.g., benzyl and methoxy (B1213986) radicals).[3][4] A similar C-O bond cleavage in this compound would produce a benzyl radical and a vinyloxy radical.

Kinetics

Table 1: Arrhenius Parameters for Thermal Decomposition of Selected Ethers

| Compound | A (s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) | Reaction Type | Reference |

|---|---|---|---|---|---|

| n-Butyl Vinyl Ether | 1.42 x 10¹¹ | 42.4 | 317-377 | Unimolecular | [2] |

| Vinyl Isopropyl Ether | - | ~43.5 | 447-521 | Unimolecular | [1] |

| Benzyl Methyl Ether | - | - | >700 | Bond Fission | [3][4] |

| Benzyl Phenyl Ether | 3.09 x 10¹⁰ | 35.9 (150.3 kJ/mol) | 220-250 | Hydrolysis |[5][6] |

Note: The activation energy for vinyl isopropyl ether was reported to be in close agreement with that of vinyl ethyl ether. The value for benzyl phenyl ether is for hydrolysis, not pyrolysis, but is included for comparison.

Experimental Protocol: Shock Tube Pyrolysis

High-temperature unimolecular reactions of ethers are frequently studied using shock tubes coupled with analytical techniques like gas chromatography (GC), mass spectrometry (MS), or laser absorption spectroscopy.[7][8][9][10][11]

-

Mixture Preparation : A dilute mixture of the ether (e.g., 200-1000 ppm) in an inert bath gas like argon is prepared manometrically in a stainless steel mixing vessel.[11]

-

Shock Heating : The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., helium) ruptures a diaphragm, generating a shock wave that travels through the mixture, rapidly heating it to the desired temperature (typically 900–1500 K).[8][11]

-

Data Acquisition : The decomposition of the ether and the formation of products are monitored in real-time behind the reflected shock wave. This can be done by:

-

Laser Absorption : A laser beam passes through the shock tube, and the time-resolved absorption of a specific species (reactant or product) is measured.[7][9]

-

Single-Pulse Sampling : The reaction is quenched by a rarefaction wave after a specific time (e.g., 1-2 ms), and the products are collected and analyzed offline using GC/MS.[8][10][11]

-

-

Kinetic Analysis : Rate constants are determined by modeling the concentration-time profiles of the reactant or key products, often using RRKM (Rice-Ramsperger-Kassel-Marcus) theory to account for pressure-dependent falloff behavior.[9]

Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers is a well-established reaction that proceeds readily under acidic conditions. This reaction is of significant interest in the design of acid-labile protecting groups and drug delivery systems.

Reaction Mechanism

The acid-catalyzed hydrolysis of vinyl ethers occurs via a three-step mechanism. The rate-determining step is the protonation of the β-carbon of the vinyl group by a hydronium ion or other acid catalyst.[12] This generates a resonance-stabilized carbocation intermediate. This is followed by the rapid attack of water to form a hemiacetal, which then quickly decomposes to an aldehyde and an alcohol.[12]

For this compound, the final products are benzyl alcohol and acetaldehyde. The mechanism is classified as A-SE2 (Acid-catalyzed, Substitution, Electrophilic, bimolecular).[13]

Kinetics

The hydrolysis is first-order in the vinyl ether and is subject to general acid catalysis.[14] The reaction rate is highly dependent on the pH and the structure of the ether. Electron-donating groups at the α-position stabilize the carbocation intermediate, increasing the rate of hydrolysis.[12]

While specific rate constants for this compound are not detailed in the provided search results, studies on structurally similar compounds provide a basis for comparison. For example, the hydronium-ion isotope effect (kH/kD) for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, another vinyl ether, was found to be 3.39, which is typical for reactions involving a rate-determining proton transfer.[15]

Experimental Protocol: UV-Vis Spectrophotometry

The kinetics of vinyl ether hydrolysis can be conveniently monitored by UV-Vis spectrophotometry, following the disappearance of the vinyl ether reactant or the appearance of an aromatic aldehyde product.

-

Buffer Preparation : A series of aqueous buffers (e.g., carboxylic acids) with known pH are prepared.[15]

-

Reaction Initiation : A stock solution of this compound in a miscible, non-interfering solvent (e.g., acetonitrile) is prepared. The reaction is initiated by injecting a small aliquot of the stock solution into the temperature-controlled buffer solution within a cuvette.

-

Spectrophotometric Monitoring : The change in absorbance at a specific wavelength is monitored over time. For this compound hydrolysis, one could monitor the appearance of the benzaldehyde chromophore.

-

Data Analysis : The absorbance vs. time data is fitted to a first-order rate equation to obtain the observed rate constant (k_obs). By plotting k_obs against the concentration of the acid catalyst at a constant pH, the catalytic rate constant can be determined.

Cationic Polymerization

Vinyl ethers, including this compound, are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic species.[16][17] This reactivity allows for the synthesis of well-defined poly(vinyl ether)s.

Reaction Mechanism

Cationic polymerization proceeds via initiation, propagation, and termination/chain transfer steps.

-

Initiation : An initiator (e.g., a protic acid or Lewis acid/co-initiator system) generates a carbocation that adds to the monomer. For example, a Lewis acid like BF₃·OEt₂ can be used.[18][19] A benzyl cation, generated from an aryl methyl halide and a silver salt, can also act as an initiator.[16]

-

Propagation : The growing carbocationic chain end repeatedly adds monomer units. This step is typically very fast and exothermic. The stability of the oxocarbenium ion intermediate is crucial.

-

Termination/Chain Transfer : The polymerization can be terminated by reaction with a nucleophile or through chain transfer to the monomer, solvent, or counter-ion, which can lead to polymers with low molecular weights and broad distributions.[17]

Modern "living" or controlled cationic polymerization techniques aim to suppress termination and chain transfer events, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity (M_w/M_n ~ 1.1).[20][21] This is often achieved by using specific initiating systems in the presence of added bases (e.g., ethyl acetate) or by employing reversible deactivation mechanisms like in cationic RAFT polymerization.[17][18][20]

Kinetics and Stereocontrol

The kinetics of cationic polymerization are complex and highly sensitive to reaction conditions such as temperature, solvent polarity, and the nature of the initiator and counter-ion. Low temperatures (e.g., -78 °C) and non-polar solvents like toluene (B28343) are often used to suppress side reactions and gain stereochemical control.[18][19][20] For this compound, polymerization with BF₃·OEt₂ at -78 °C in toluene yields a highly isotactic polymer.[19][20] The isotacticity increases with a decrease in the initial monomer concentration.[20]

Experimental Protocol: Living Cationic Polymerization

The following is a representative protocol for the controlled polymerization of this compound.[20][21]

-

Solvent and Reagent Purification : Toluene and other solvents are rigorously dried and purified. The monomer, this compound, is distilled over calcium hydride.

-

Reactor Setup : A glass reactor is assembled, flame-dried under vacuum, and backfilled with dry nitrogen.

-

Polymerization : The reactor is charged with toluene, an added base (e.g., ethyl acetate), and the monomer. The solution is cooled to the desired temperature (e.g., 0 °C or below).

-

Initiation : The initiating system (e.g., EtAlCl₂ in hexane) is added to start the polymerization.

-

Monitoring and Termination : Aliquots may be taken during the reaction to monitor monomer conversion and molecular weight evolution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC). The polymerization is terminated by adding a quenching agent like pre-chilled methanol.

-

Polymer Isolation : The polymer is precipitated in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Cycloaddition Reactions

The electron-rich double bond of vinyl ethers makes them suitable dienophiles for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[22][23] They can also participate in hetero-Diels-Alder reactions.

Reaction Mechanism

In a Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene in a concerted, pericyclic process to form a six-membered ring. The reaction is stereospecific. For the reaction to be efficient, the diene is typically electron-rich and the dienophile is electron-poor. However, as an electron-rich dienophile, this compound will react more readily with electron-deficient dienes.

Recently, a hetero-Diels-Alder reaction between the vinyl ether group in plasmalogens and an o-quinolinone quinone methide probe was developed for selective fluorescent labeling, demonstrating the utility of this reaction under mild conditions.[24]

Kinetics and Experimental Conditions

Diels-Alder reactions are typically second-order (first-order in both diene and dienophile). The reaction rate is sensitive to the electronic properties of the reactants and can be accelerated by heating or by using Lewis acid catalysts. Lewis acids coordinate to the ether oxygen of the vinyl ether, making it more electron-deficient and thus a more reactive dienophile. Experimental protocols involve simply mixing the diene and this compound in a suitable solvent and heating or adding a catalyst, followed by purification of the cycloadduct.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. The very low-pressure pyrolysis of phenyl ethyl ether, phenyl allyl ether, and benzyl methyl ether and the enthalpy of formation of the phenoxy radical [authors.library.caltech.edu]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. High-temperature shock tube measurements of dimethyl ether decomposition and the reaction of dimethyl ether with OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - A Multiple Shock Tube and Chemical Kinetic Modeling Study of Diethyl Ether Pyrolysis and Oxidation - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 17. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound | 935-04-6 [chemicalbook.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl Vinyl Ether: A Comprehensive Technical Guide to its Application as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Benzyl (B1604629) vinyl ether (BVE) has emerged as a valuable reagent for the protection of hydroxyl groups, offering a unique combination of stability and controlled cleavage under specific conditions. This technical guide provides an in-depth exploration of the core principles and practical applications of benzyl vinyl ether as a protecting group, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction, forming a stable acetal (B89532) known as a 1-benzyloxy-1-alkoxyethane. This protected form is robust under basic and neutral conditions, rendering it compatible with a wide range of synthetic transformations. Deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol.

Chemical Properties and Stability

The utility of this compound as a protecting group stems from the stability of the resulting benzyl vinyl acetal linkage. This acetal is generally stable to a variety of reagents and conditions commonly employed in organic synthesis, as summarized in the table below.

| Condition Category | Reagent/Condition | Stability of Benzyl Vinyl Acetal |

| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable | |

| Nucleophilic | Amines, Hydrazines | Generally Stable |

| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | May be labile depending on conditions |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Generally Stable | |

| Oxidative | Mild Oxidants (e.g., PCC, PDC) | Generally Stable |

| Acidic | Mild Aqueous Acid | Labile |

Experimental Protocols

Protection of Alcohols with this compound

The protection of a hydroxyl group using this compound is typically achieved through an acid-catalyzed addition reaction.

General Procedure:

To a solution of the alcohol in a suitable inert solvent (e.g., dichloromethane (B109758), diethyl ether), is added this compound. A catalytic amount of a mild acid is then introduced. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then quenched, and the product is isolated and purified.

| Parameter | Typical Conditions |

| Substrate | Primary, secondary, or tertiary alcohol |

| Reagent | This compound (1.1 - 2.0 equivalents) |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA) |

| Solvent | Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O), Tetrahydrofuran (B95107) (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 12 hours |

Example Protocol:

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added this compound (1.5 mmol, 1.5 eq.). Pyridinium p-toluenesulfonate (0.1 mmol, 0.1 eq.) is then added, and the mixture is stirred. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Deprotection of Benzyl Vinyl Acetals

The cleavage of the benzyl vinyl acetal to regenerate the free alcohol is accomplished by hydrolysis under mild acidic conditions.

General Procedure:

The protected alcohol is dissolved in a protic solvent or a mixture of a protic and an inert solvent. A catalytic amount of acid is added, and the reaction is stirred. The progress of the deprotection is monitored by TLC. Upon completion, the reaction is neutralized, and the deprotected alcohol is isolated and purified.

| Parameter | Typical Conditions |

| Substrate | Benzyl vinyl acetal protected alcohol |

| Reagent | Water |

| Catalyst | Acetic acid, Hydrochloric acid (catalytic), p-Toluenesulfonic acid |

| Solvent | Tetrahydrofuran/Water, Acetone/Water, Methanol |

| Temperature | Room temperature |

| Reaction Time | 30 minutes - 4 hours |

Example Protocol:

The benzyl vinyl acetal (1.0 mmol) is dissolved in a mixture of tetrahydrofuran and water (4:1, 10 mL). A catalytic amount of acetic acid is added, and the solution is stirred at room temperature. After the reaction is complete, the mixture is diluted with ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol can be purified by flash chromatography if necessary.

Reaction Mechanisms and Workflows

The underlying chemical transformations for the protection and deprotection sequences are illustrated in the following diagrams.

Conclusion

This compound serves as a reliable and versatile protecting group for alcohols in organic synthesis. Its ease of introduction under mild acidic conditions and its stability towards a variety of reagents make it an attractive choice for complex synthetic routes. The facile cleavage of the resulting acetal under mild aqueous acidic conditions allows for the timely deprotection of the hydroxyl group. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this compound as a protecting group strategy in research and development.

A Technical Guide to the Stereospecific Polymerization of Benzyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecific polymerization of benzyl (B1604629) vinyl ether, a process of significant interest for the synthesis of well-defined polymers with applications in advanced materials and drug delivery systems. The ability to control the stereochemistry of poly(benzyl vinyl ether) allows for the fine-tuning of its physical and chemical properties, such as crystallinity, solubility, and thermal characteristics. This guide details the core principles, experimental methodologies, and mechanistic aspects of achieving high stereoselectivity in the cationic polymerization of this monomer.

Core Concepts in Stereospecific Polymerization

The stereospecific polymerization of vinyl monomers like this compound aims to control the spatial arrangement of the pendant benzyl ether groups along the polymer backbone. This regularity, or tacticity, can be broadly categorized as isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). For this compound, cationic polymerization is the primary method to achieve stereocontrol, leading predominantly to isotactic polymers.[1][2]

The key to achieving high stereoselectivity lies in the careful selection of the initiating system and precise control over polymerization conditions. The mechanism often involves the formation of a chiral ion pair between the propagating carbocationic chain end and a bulky, stereochemically defined counter-anion.[3][4] This chiral environment dictates the facial selectivity of the incoming monomer addition, leading to a stereoregular polymer chain.

Catalyst Systems and Their Impact on Stereoselectivity

Several classes of catalysts have been successfully employed for the stereospecific polymerization of this compound. The choice of catalyst is a critical determinant of the resulting polymer's isotacticity and molecular weight.

Lewis Acid Catalysts: Boron Trifluoride Etherate (BF₃·OEt₂)

Boron trifluoride etherate is a classic and effective catalyst for the isotactic polymerization of this compound.[1][2][5] The stereocontrol is highly dependent on the polymerization temperature and the solvent system.

Table 1: Stereospecific Polymerization of this compound using BF₃·OEt₂

| Entry | Solvent | Temperature (°C) | Monomer Conc. (mol/L) | Catalyst Conc. (mol/L) | Isotacticity (% meso diads) | Molecular Weight (Mn) |

| 1 | Toluene (B28343) | -78 | 0.5 | 0.01 | High | - |

| 2 | Toluene | -78 | 1.0 | 0.01 | Moderate | Increased with monomer conc. |

| 3 | Toluene/Nitroethane (9:1) | -78 | 0.5 | 0.01 | Decreased with nitroethane | Decreased with nitroethane |

| 4 | Toluene | -40 | 0.5 | 0.01 | Decreased with higher temp. | - |

Data compiled from multiple sources, specific values for isotacticity and molecular weight can vary based on precise experimental conditions.[1][2]

Chiral Titanium-Based Catalysts

More advanced catalyst systems utilizing chiral ligands on a titanium metal center have been developed to exert greater control over the stereochemistry of the polymerization.[3][6][7][8] These systems often employ bulky chiral diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol) derivatives.[3][7][9] The chiral ligands create a well-defined steric environment around the active site, leading to high levels of isotacticity.

Table 2: Stereoselective Polymerization of Vinyl Ethers with Chiral Titanium Catalysts

| Entry | Monomer | Chiral Ligand | Co-catalyst | Solvent | Temperature (°C) | Isotacticity (% meso diads) |

| 1 | Isobutyl Vinyl Ether | TADDOL | TiCl₄ | Hexane (B92381)/Toluene | -78 | 90 |

| 2 | n-Propyl Vinyl Ether | TADDOL | TiCl₄ | Hexane/Toluene | -78 | 83 |

| 3 | 2-Phenylethyl Vinyl Ether | TADDOL | TiCl₄ | Hexane/Toluene | -78 | 94 |

| 4 | This compound | (R)-IDPi* | - | Toluene | -78 | High |

IDPi = Imidodiphosphorimidate, a Brønsted acid catalyst that can be used in conjunction with or as an alternative to Lewis acid systems.[10] Data for this compound with specific chiral titanium catalysts is less commonly tabulated but follows similar trends of high isotacticity.

Experimental Protocols

General Considerations for Cationic Polymerization

Cationic polymerization is highly sensitive to impurities, especially water and other protic compounds, which can act as terminating or chain transfer agents. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents and monomers should be purified and dried prior to use.

Protocol 1: Polymerization of this compound using BF₃·OEt₂

This protocol describes a general procedure for the synthesis of isotactic poly(this compound) using boron trifluoride etherate.

Materials:

-

This compound (distilled from calcium hydride)

-

Anhydrous toluene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Methanol (B129727) (for quenching)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene (e.g., 50 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

-

Add the purified this compound (e.g., 5.0 g, 37.3 mmol) to the cooled solvent.

-

In a separate, dry syringe, draw up the required amount of BF₃·OEt₂ catalyst solution in toluene (e.g., 1.0 mL of a 0.1 M solution for a 1:373 catalyst to monomer ratio).

-

Slowly add the catalyst solution to the stirred monomer solution. The polymerization is typically rapid.

-

After the desired reaction time (e.g., 1-2 hours), quench the polymerization by adding cold methanol (e.g., 5 mL).

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 2: Polymerization using a Chiral Titanium Catalyst System

This protocol outlines a general method for stereoselective polymerization using a pre-formed or in-situ generated chiral titanium catalyst.

Materials:

-

This compound (purified)

-

Anhydrous hexane and toluene

-

Titanium tetrachloride (TiCl₄)

-

Chiral diol ligand (e.g., a TADDOL derivative)

-

Methanol (for quenching)

Procedure:

-

In a glovebox or under inert atmosphere, prepare the chiral catalyst. This can be done by reacting TiCl₄ with the chiral diol in a stoichiometric ratio in anhydrous toluene.

-

In a separate, dry Schlenk flask, add the polymerization solvent (e.g., a 9:1 mixture of hexane and toluene) and cool to -78 °C.

-

Add the purified this compound to the cooled solvent.

-

Add the prepared chiral titanium catalyst solution to the monomer solution to initiate the polymerization.

-

Maintain the reaction at -78 °C for the desired duration (e.g., 4-24 hours).

-

Quench the reaction with cold methanol.

-

Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.

Mechanistic Pathways and Stereocontrol

The stereospecific polymerization of this compound proceeds through a cationic mechanism. The key to stereocontrol is the interaction between the propagating carbocation and its counter-ion.

Caption: General workflow of cationic polymerization.

In the case of stereoselective polymerization with a chiral counter-ion, the propagation step is highly regulated.

Caption: Mechanism of stereocontrol by a chiral counter-ion.

The bulky chiral counter-ion creates a steric bias, favoring the approach of the incoming monomer from one specific face. This repeated, stereoselective addition results in the formation of a highly isotactic polymer chain.

Polymer Characterization: Determining Tacticity

The stereoregularity of poly(this compound) is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shift of the methine carbon in the polymer backbone is sensitive to the relative stereochemistry of the adjacent monomer units. In an atactic polymer, this signal is complex and broad. In a highly isotactic polymer, the signal sharpens and appears at a characteristic chemical shift, allowing for the quantification of the degree of isotacticity (often reported as the percentage of meso diads, %m).

This guide provides a foundational understanding of the principles and practices involved in the stereospecific polymerization of this compound. For researchers and professionals in drug development and materials science, mastering these techniques opens the door to creating novel polymers with precisely controlled properties for a wide range of applications.

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Dual control of stereoregularity and molecular weight in cationic polymerization of vinyl ether by tunable TADDOLs/TiCl 4 initiating systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01353G [pubs.rsc.org]

- 7. Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

Living cationic polymerization of benzyl vinyl ether

An In-depth Technical Guide to the Living Cationic Polymerization of Benzyl (B1604629) Vinyl Ether

For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Living cationic polymerization of vinyl ethers, particularly benzyl vinyl ether (BnVE), offers a powerful methodology for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ or MWD), and predetermined chain-end functionalities.[1] This control is essential for creating advanced materials for applications ranging from drug delivery systems to sophisticated nanostructures.

This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters involved in the living cationic polymerization of this compound.

Core Principles and Mechanism

Living cationic polymerization is a chain polymerization process where the ability of the growing polymer chain to terminate or transfer is minimized or eliminated.[2] This is achieved by establishing a dynamic equilibrium between a minute amount of active, propagating carbocationic species and a majority of dormant, covalent species. This equilibrium slows the overall polymerization rate and ensures that all chains grow simultaneously, leading to polymers with low dispersity.

The key reaction steps are:

-

Initiation: An initiator reacts with a Lewis acid co-initiator to generate an electrophilic species (a carbocation or a proton) that adds to the first monomer molecule, creating the initial propagating cation.

-

Propagation: The carbocationic chain end sequentially adds monomer units. The electron-donating benzyl ether group effectively stabilizes the positive charge on the growing chain, making BnVE a suitable monomer for this process.[3][4]

-

Reversible Termination/Dormancy: The propagating carbocation reversibly combines with the counter-ion or an added Lewis base to form a dormant covalent species. The rate of this exchange must be much faster than the rate of propagation for the polymerization to be "living".[2]

Chain transfer and irreversible termination, which are prevalent in conventional cationic polymerization, are suppressed by careful selection of reagents, temperature, and solvent.[2][5]

Key Components of the Polymerization System

Achieving a living process for this compound requires the precise control of several components:

-

Monomer (this compound): The monomer must be of high purity. The electron-donating ether oxygen stabilizes the propagating carbocation.

-

Initiating Systems: These are typically binary systems composed of a cation source (initiator) and a Lewis acid (activator or co-initiator).

-

Cationogen/Lewis Acid: A common system involves an adduct of a vinyl ether with a protonic acid, such as the adduct of isobutyl vinyl ether with HCl (IBVE-HCl) or acetic acid (e.g., CH₃CH(OiBu)OCOCH₃), activated by a Lewis acid like EtAlCl₂ or SnCl₄.[6][7][8]

-

Protonic Acid/Lewis Acid: Direct initiation with a proton source can be used, but control can be more challenging.

-

-

Lewis Bases (Stabilizing Additives): The addition of a mild Lewis base, such as an ester (e.g., ethyl acetate) or an ether, is often crucial.[6][8] These additives stabilize the propagating carbocation by reversibly coordinating with it, further suppressing chain transfer and termination reactions and narrowing the molecular weight distribution.[8]

-

Solvent: Non-polar solvents like toluene (B28343), hexane (B92381), or carbon tetrachloride are typically used to stabilize the dormant species and prevent side reactions.[6][7]

-

Temperature: Low temperatures (e.g., -78°C to 0°C) are critical for stabilizing the highly reactive carbocationic species and minimizing chain-transfer reactions.[1][5][6][9]

Experimental Protocols

Herein is a generalized yet detailed protocol for the living cationic polymerization of this compound based on common literature methods.

Materials and Purification

-

This compound (Monomer): Distill over calcium hydride (CaH₂) under reduced pressure immediately before use to remove water and inhibitors.

-

Toluene (Solvent): Dry by passing through a solvent purification column or by refluxing over sodium/benzophenone, followed by distillation under a dry nitrogen atmosphere.[7]

-

Initiator (e.g., CH₃CH(OiBu)OCOCH₃): Synthesize according to literature procedures.

-

Lewis Acid (e.g., EtAlCl₂): Use commercially available solutions in hexane as received.[7]

-

Lewis Base Additive (e.g., Ethyl Acetate): Distill over CaH₂ before use.

-

All glassware must be thoroughly dried in an oven (e.g., at 120°C) overnight and cooled under a stream of dry nitrogen.

Polymerization Procedure

-

Apparatus Setup: The polymerization is conducted in a baked glass tube equipped with a magnetic stirrer and a three-way stopcock, under a positive pressure of dry nitrogen.[7]

-

Reagent Charging:

-

Charge the reaction tube with the desired amount of dry toluene and the Lewis base additive (e.g., ethyl acetate) via syringe.

-

Cool the solution to the target temperature (e.g., 0°C or -30°C) in a suitable cooling bath.

-

Add the initiator (e.g., CH₃CH(OiBu)OCOCH₃) to the solution.

-

Add the purified this compound monomer.

-

-

Initiation:

-

Start the polymerization by adding the Lewis acid solution (e.g., EtAlCl₂ in hexane) dropwise to the stirred monomer/initiator solution.

-

The reaction is typically very fast.

-

-

Quenching:

-

After the desired time or monomer conversion is reached, terminate the polymerization by adding a pre-chilled quenching solution, such as methanol (B129727) containing a small amount of ammonia.

-

-

Polymer Recovery:

-

Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Filter or centrifuge the mixture to collect the polymer.

-

Wash the polymer repeatedly with the non-solvent.

-

Dry the resulting poly(this compound) under vacuum to a constant weight.

-

Characterization

-

Molecular Weight and Dispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Mw/Mn) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[7]

-

Tacticity: The stereoregularity (isotacticity) of the polymer chain can be analyzed using ¹H and ¹³C NMR spectroscopy.[5][6]

Data Presentation: Polymerization Parameters

The following table summarizes representative data for the living cationic polymerization of this compound, illustrating the influence of various experimental conditions.

| Initiating System | Solvent | Additive | Temp. (°C) | Mₙ (Theoretical) | Mₙ (GPC) | Mₙ/Mₙ | Reference |

| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | Toluene | Ethyl Acetate | 0 | 10,000 | 10,500 | 1.12 | [6] |

| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | Toluene | Ethyl Acetate | -40 | 10,000 | 9,800 | 1.10 | [6] |

| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | CCl₄ | Ethyl Acetate | 0 | 10,000 | 10,200 | 1.11 | [6] |

| IBVE-HCl / SnCl₄ | Toluene | None | -30 | 17,500 | 17,900 | 1.09 | [7] |

| IBVE-HCl / SnCl₄ | Toluene | None | -78 | 17,500 | 17,700 | 1.07 | [7] |

| BF₃·OEt₂ | Toluene | None | -78 | - | - | - | [1][9] |

Table 1: Representative conditions for the living cationic polymerization of this compound. Note: Theoretical Mₙ is calculated as ([Monomer]/[Initiator] ratio) × MW of monomer × conversion. Data is illustrative based on cited literature.

Visualizations: Mechanism and Workflow

Diagrams created using the DOT language provide clear visual representations of the polymerization process and experimental setup.

Caption: Mechanism of living cationic polymerization.

Caption: Experimental workflow for polymerization.

Applications and Advanced Syntheses

The "living" nature of the propagating chain end allows for the synthesis of complex polymer architectures.

-

Block Copolymers: After the this compound monomer is completely consumed, a second vinyl ether monomer (e.g., isobutyl vinyl ether) can be added to the reactor to synthesize well-defined block copolymers.[6]

-

Functional Polymers: The resulting poly(this compound) can be chemically modified. For instance, the benzyl groups can be removed via debenzylation reactions to yield poly(vinyl alcohol) (PVA) with a controlled molecular weight and narrow dispersity, a feat difficult to achieve by other means.[6]

Conclusion

The living cationic polymerization of this compound is a robust and versatile technique for producing well-defined polymers. Success hinges on the stringent control of experimental conditions, including the use of high-purity reagents, low temperatures, appropriate non-polar solvents, and carefully selected initiating systems, often stabilized by Lewis bases. By mastering these parameters, researchers can synthesize a wide array of tailored polymers with precise control over their molecular architecture, opening avenues for the development of novel materials in drug development and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]

- 7. main.spsj.or.jp [main.spsj.or.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide: Radical Copolymerization of Benzyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical copolymerization of Benzyl (B1604629) Vinyl Ether (BVE), a monomer of significant interest for the synthesis of functional polymers. While the radical homopolymerization of BVE is challenging due to the electron-rich nature of its vinyl group, this document details its successful copolymerization with electron-deficient comonomers, focusing on key reaction systems, experimental protocols, and mechanistic insights.

Core Concepts in Benzyl Vinyl Ether Radical Copolymerization

This compound (BVE) is an electron-rich monomer that does not readily undergo radical homopolymerization. The stability of the resulting radical on the ether-bearing carbon is low, leading to a high propensity for chain transfer and other side reactions. However, BVE can be effectively copolymerized with electron-deficient monomers through a radical mechanism. This process is often characterized by a strong alternating tendency, driven by the formation of charge-transfer complexes between the electron-rich BVE and the electron-poor comonomer.

Recent advancements have also revealed unique isomerization polymerization pathways that allow for the controlled incorporation of BVE into polymer chains, leading to novel copolymer structures and properties.

Key Copolymerization Systems and Experimental Protocols

This section details the experimental procedures for two significant radical copolymerization systems involving this compound.

Copolymerization of this compound (BVE) with Pentafluorophenylacrylate (PFA)

A groundbreaking development in the radical polymerization of BVE involves its copolymerization with the strongly electron-deficient monomer, pentafluorophenylacrylate (PFA). This system exhibits a unique "umpolung isomerization" mechanism, leading to a periodic AAB-type copolymer structure, where 'A' represents PFA and 'B' represents BVE.

Experimental Protocol:

A typical experimental procedure for the radical copolymerization of BVE and PFA is as follows:

-

Materials: this compound (BVE) and pentafluorophenylacrylate (PFA) are purified by passing through a column of basic alumina (B75360) to remove inhibitors. The radical initiator, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70), is used as received. Toluene is used as the solvent.

-

Polymerization: In a Schlenk flask equipped with a magnetic stir bar, BVE, PFA, and V-70 are dissolved in toluene. A typical molar ratio of [PFA]₀/[BVE]₀/[V-70]₀ is 500/500/10 mM.

-

Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: The flask is then placed in a thermostatically controlled oil bath at 30°C and stirred for a specified duration.

-

Termination and Purification: The polymerization is terminated by cooling the reaction mixture and precipitating the copolymer in a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Copolymerization of this compound (BVE) with Maleic Anhydride (B1165640) (MA)

The radical copolymerization of BVE with maleic anhydride (MA) is a classic example of an alternating copolymerization. The strong electron-accepting nature of maleic anhydride and the electron-donating nature of this compound lead to the formation of a charge-transfer complex that readily polymerizes to form a copolymer with a highly alternating structure.

Experimental Protocol:

A general procedure for the synthesis of alternating BVE-MA copolymers is as follows:

-

Materials: this compound (BVE) and maleic anhydride (MA) are purified before use. BVE is typically distilled under reduced pressure, and MA is recrystallized from a suitable solvent like chloroform. The initiator, 2,2'-azobisisobutyronitrile (AIBN), is recrystallized from methanol. Dioxane is commonly used as the solvent.

-

Polymerization: In a polymerization vessel, equimolar amounts of BVE and MA are dissolved in dioxane. The initiator (AIBN) is then added to the solution.

-

Degassing: The reaction mixture is thoroughly degassed by purging with an inert gas, such as nitrogen or argon, or by freeze-pump-thaw cycles.

-

Reaction: The vessel is sealed and heated in an oil bath at a temperature typically between 60-80°C for several hours.

-

Purification: After the reaction, the copolymer is isolated by precipitation in a non-solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate. The product is then filtered, washed, and dried under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative data for the radical copolymerization of this compound with Pentafluorophenylacrylate and Maleic Anhydride.

Table 1: Reactivity Ratios for the Radical Copolymerization of BVE (M₂) with PFA (M₁) at 30°C

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁₁ (Penultimate Model) | r₂₁ (Penultimate Model) | Copolymer Structure |

| PFA | BVE | 0.174[1][2] | 6600[1][2] | Periodic (AAB) |

Table 2: Typical Molecular Weight and Dispersity Data for BVE Copolymers

| Comonomer | Initiator | Molar Ratio (Comonomer:BVE) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| PFA | V-70 | 1:1 | 5,000-15,000 | 1.2-1.5 |

| MA | AIBN | 1:1 | 3,000-10,000 | 1.5-2.0 |

Note: The data in Table 2 are representative values and can vary depending on the specific reaction conditions such as monomer and initiator concentrations, temperature, and reaction time.

Mechanistic Insights and Visualization

The radical copolymerization of BVE proceeds through distinct mechanisms depending on the comonomer. The following diagrams, generated using the DOT language, illustrate these pathways.

Umpolung Isomerization in BVE-PFA Copolymerization

The copolymerization of BVE with PFA involves a unique "umpolung" or reversal of polarity of the propagating radical. A PFA-terminated radical undergoes a backward isomerization to the penultimate BVE unit, generating a more stable benzyl radical. This benzyl radical then preferentially reacts with another PFA molecule.[1][2] This sequence of events leads to the formation of an AAB periodic copolymer.

Caption: Umpolung isomerization pathway in BVE-PFA copolymerization.

Charge-Transfer Complex in BVE-MA Copolymerization

The alternating copolymerization of BVE and MA is believed to proceed through the formation of a charge-transfer (CT) complex between the two monomers. This complex then polymerizes as a single unit, leading to a strictly alternating copolymer structure.

Caption: Charge-transfer complex mechanism in BVE-MA copolymerization.

Experimental Workflow

The general workflow for conducting a radical copolymerization experiment with this compound is outlined below. This workflow is applicable to both the PFA and MA systems, with specific details adjusted as per the protocols in Section 2.

Caption: General experimental workflow for BVE radical copolymerization.

Conclusion